2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester
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Overview
Description
2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester typically involves the reaction of 2,3,6-trifluorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluorophenyl group can be reduced to form non-fluorinated phenyl derivatives.
Substitution: The ethyl ester group can be substituted with other ester groups or converted to carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate ester substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, non-fluorinated phenyl derivatives, and various ester or carboxylic acid derivatives.
Scientific Research Applications
2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,3,5-trifluoro-phenyl)-propionic acid
- 2-Amino-3-(2,4,6-trifluoro-phenyl)-propionic acid
- 2-Amino-3-(2,3,4-trifluoro-phenyl)-propionic acid
Uniqueness
2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also distinguishes it from other similar compounds, potentially affecting its solubility and stability.
Properties
IUPAC Name |
ethyl 2-amino-3-(2,3,6-trifluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-11(16)9(15)5-6-7(12)3-4-8(13)10(6)14/h3-4,9H,2,5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUFPJGOGBHXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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